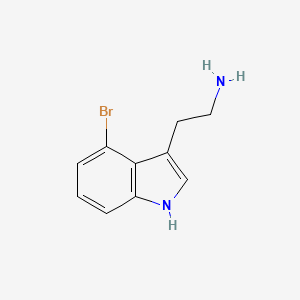

2-(4-bromo-1H-indol-3-yl)ethanamine

Description

Significance of Indole (B1671886) and Tryptamine (B22526) Frameworks in Chemical Biology Research

The indole scaffold is a cornerstone of many natural and synthetic molecules with significant biological importance. nih.gov It is a constituent of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of secondary metabolites, including the neurotransmitter serotonin (B10506). nih.gov The unique electronic properties of the indole ring allow it to participate in various non-covalent interactions with biological macromolecules, making it a frequent pharmacophore in drug design. mdpi.comresearchgate.net

Tryptamine, characterized by an indole ring connected to an aminoethyl side chain at the third position, is the backbone for a multitude of biologically active compounds. nih.gov These include neurotransmitters like serotonin and melatonin, as well as a variety of alkaloids. nih.govresearchgate.net The tryptamine framework is a versatile building block in the synthesis of pharmaceutically relevant compounds, contributing to the development of drugs for various therapeutic areas. mdpi.com

Overview of Halogenated Indole and Tryptamine Derivatives in Academic Investigations

The introduction of halogen atoms into the indole or tryptamine scaffold can significantly modulate the physicochemical and biological properties of the parent molecule. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity. In medicinal chemistry, halogenated derivatives are widely explored to enhance the therapeutic potential of lead compounds. nih.gov

For instance, brominated tryptamines have been isolated from marine organisms and have shown a range of biological activities. nih.govnih.gov The study of halogenated indoles has also been crucial in understanding their role in inhibiting biofilm formation and other microbial processes. nih.gov The synthesis and investigation of these derivatives, including isotopically labeled versions, are important for studying their metabolic pathways and mechanisms of action. nih.govresearchgate.net

Research Context of 2-(4-bromo-1H-indol-3-yl)ethanamine within Substituted Indolethylamines

This compound, also known as 4-bromotryptamine, is a specific substituted indolethylamine that has been a subject of scientific inquiry. Its structure is characterized by a bromine atom at the 4-position of the indole ring of a tryptamine molecule. This particular substitution pattern distinguishes it from other brominated tryptamines, such as the 5-bromo, 6-bromo, or 7-bromo isomers, each potentially having unique biological and chemical properties. nih.govresearchgate.netontosight.ai

Research into 4-substituted tryptamine analogs is often driven by the desire to understand structure-activity relationships within this class of compounds. The position of the substituent on the indole ring can dramatically alter the molecule's interaction with biological targets. For example, studies on related brominated tryptamines have explored their effects on various cellular models, including those related to neuroinflammation. nih.govresearchgate.net The synthesis of compounds like 2-(4-bromo-1H-indol-3-yl)acetonitrile serves as a precursor or intermediate in the preparation of 4-bromotryptamine and its derivatives, highlighting the chemical steps involved in accessing these specific molecules for further study. nih.govnih.gov

| Compound Name | Molecular Formula | Key Research Area |

| This compound | C10H11BrN2 | Substituted Tryptamine Research |

| Indole | C8H7N | Core Heterocyclic Scaffold |

| Tryptamine | C10H12N2 | Biogenic Amine and Precursor |

| 2-(4-bromo-1H-indol-3-yl)acetonitrile | C10H7BrN2 | Synthetic Intermediate |

| 5-Bromotryptamine | C10H11BrN2 | Halogenated Tryptamine Analog |

| 6-Bromotryptamine | C10H11BrN2 | Halogenated Tryptamine Analog |

| 7-Bromotryptamine | C10H11BrN2 | Halogenated Tryptamine Analog |

| Serotonin | C10H12N2O | Neurotransmitter |

| Melatonin | C13H16N2O2 | Hormone |

| Tryptophan | C11H12N2O2 | Essential Amino Acid |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAGFYUVBQEZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 1h Indol 3 Yl Ethanamine and Analogues

General Strategies for Indolethylamine Synthesis Relevant to 2-(4-bromo-1H-indol-3-yl)ethanamine

The synthesis of indolethylamines, such as this compound, builds upon fundamental reactions of the indole (B1671886) nucleus. The indole ring is nucleophilic, and this characteristic is exploited in various synthetic strategies.

Regioselective Bromination Approaches for Indole Scaffolds

The introduction of a bromine atom at a specific position on the indole ring is a critical step in the synthesis of brominated indolethylamines. The regioselectivity of bromination can be controlled by the choice of brominating agent, reaction conditions, and the presence of protecting groups on the indole nitrogen. acs.org

For instance, the bromination of 3-methylindoles can be directed to either the C2 position or the C3-methyl group by selecting between electrophilic or free radical bromination conditions, respectively. acs.org The nature of the substituent on the indole ring and the choice of the N-protecting group also play a significant role in determining the position of bromination. acs.org A study on the dibromination of methyl indole-3-carboxylate (B1236618) using bromine in acetic acid demonstrated regioselective formation of methyl 5,6-dibromoindole-3-carboxylate. nih.gov Another method for regioselective bromination involves the use of N-bromosuccinimide (NBS). acs.orgorgsyn.org For example, to achieve C6-bromination of methyl indolyl-3-acetate, electron-withdrawing groups were introduced at the N1 and C8 positions, followed by bromination with NBS in carbon tetrachloride. researchgate.net

Alkylation and Acylation Strategies for Indole Ring Systems

Alkylation and acylation are common methods for functionalizing the indole ring, typically at the C3 position due to its high electron density. nih.gov

Alkylation: Friedel-Crafts alkylation is a powerful tool for introducing alkyl groups to the indole scaffold. nih.govrsc.orgaraid.es The use of trichloroacetimidates as alkylating agents in the presence of a Lewis acid catalyst allows for the C3-alkylation of indoles. nih.gov To prevent polyalkylation, it is often beneficial for either the indole or the imidate to possess an electron-withdrawing group. nih.gov Another approach involves the direct C3 alkylation of indoles using amine-based alkylating agents catalyzed by triaryl boranes. acs.org For C2-alkylation, an acid-catalyzed reaction of 3-alkylindoles with unactivated alkenes has been developed. frontiersin.org

Acylation: The C3 position of indoles can be selectively acylated using various acylating agents like acyl chlorides or anhydrides in the presence of a Lewis acid. organic-chemistry.orgacs.org Diethylaluminum chloride has been shown to be an effective Lewis acid for this transformation, allowing the reaction to proceed under mild conditions without the need for N-protection. organic-chemistry.org Thioesters have also been employed as a stable acyl source for the highly chemoselective N-acylation of indoles. nih.govnih.gov

Conversion of Indole Intermediates to the Ethanamine Moiety

The final step in the synthesis of indolethylamines is the conversion of a suitable indole intermediate into the ethanamine side chain. A common strategy involves the reduction of a 3-acylindole or a related intermediate. For example, a 3-(2-nitrovinyl)indole can be reduced to the corresponding 2-(1H-indol-3-yl)ethanamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LAH).

The synthesis of serotonin (B10506) (5-hydroxytryptamine) provides a classic example of forming the ethanamine moiety. It is biochemically synthesized from the amino acid tryptophan through hydroxylation at the 5-position followed by decarboxylation. wikipedia.org In laboratory synthesis, a common route to tryptamines involves the reduction of an intermediate containing a two-carbon side chain with a terminal nitrogen-containing functional group, such as a nitrile or a nitro group.

Advanced Synthetic Route Development for Brominated Indolethylamines

More advanced synthetic routes for brominated indolethylamines often employ powerful C-C and C-N bond-forming reactions to construct the target molecule efficiently.

Friedel-Crafts Reaction Applications in Indole Derivatization

The Friedel-Crafts reaction is a versatile method for the derivatization of indoles. acs.orgbenthamdirect.com Asymmetric Friedel-Crafts reactions, catalyzed by chiral Lewis acids or organocatalysts, have emerged as a powerful strategy for the enantioselective synthesis of chiral indole derivatives. araid.esacs.orgbenthamdirect.com These reactions can be used to introduce a variety of substituents at the C3 position of the indole ring with high stereocontrol.

For example, the Cu(OTf)2-catalyzed C3 aza-Friedel-Crafts alkylation of indoles with N,O-acetals provides an efficient route to C3 amide aza-alkylated indole derivatives. rsc.org This reaction demonstrates the utility of the Friedel-Crafts reaction in forming C-N bonds directly on the indole scaffold.

Amidation and Reduction Protocols for Ethanamine Formation

A common and effective method for synthesizing amines is through the reduction of amides. youtube.comyoutube.com This two-step process typically involves the acylation of an amine to form an amide, followed by reduction of the amide carbonyl group. Lithium aluminum hydride (LAH) is a powerful reducing agent frequently used for this transformation. youtube.com

In the context of synthesizing this compound, a plausible route would involve the following steps:

Friedel-Crafts acylation: The 4-bromoindole (B15604) would first be acylated at the C3 position with a suitable two-carbon acylating agent, such as chloroacetyl chloride, to form 2-chloro-1-(4-bromo-1H-indol-3-yl)ethan-1-one.

Amination: The resulting α-chloro ketone can then be reacted with an amine source, such as ammonia (B1221849) or a protected amine, to introduce the nitrogen atom.

Reduction: Finally, the carbonyl group of the resulting amide or a related intermediate is reduced to a methylene (B1212753) group (CH2) using a reducing agent like LAH to yield the target ethanamine.

Protecting Group Strategies in this compound Synthesis

In the synthesis of functionalized indoles like this compound, protecting groups are essential to prevent unwanted side reactions at the indole nitrogen (N1) and the primary amine of the ethanamine side chain. libretexts.org The choice of protecting groups is dictated by their stability to various reaction conditions and the ability to be removed selectively, a concept known as orthogonal protection.

A key challenge in synthesizing 4-substituted tryptamines is controlling the regioselectivity of the indole formation. The Fischer indole synthesis, a common method, can yield mixtures of isomers. One advanced strategy utilizes a bromine atom as a transient protecting and directing group. For instance, in the synthesis of 4-chloro-substituted tryptamines, a bromine atom can be introduced at a position that directs the cyclization to form the desired 4-substituted indole ring. This bromine "protecting group" is then selectively removed in a later step via debromination, leaving the desired 4-substituted pattern intact.

For the indole nitrogen itself, protection is often required to prevent N-alkylation or other side reactions during the elaboration of the C3 side chain. Common protecting groups for the indole nitrogen include sulfonyl derivatives, such as benzenesulfonyl (Bs), and silyl (B83357) ethers, like tert-butyldimethylsilyl (TBDMS). orgsyn.org The TBDMS group is particularly useful as it allows for the regioselective lithiation and subsequent bromination at the C3 position of the indole ring, a crucial step for introducing the ethanamine precursor. orgsyn.org The benzenesulfonyl group can also direct lithiation to the C3 position, but the resulting lithioindole is less stable and can rearrange at temperatures above -100°C. orgsyn.org

The primary amine of the ethanamine side chain is typically protected to avoid its reaction with electrophiles during other synthetic transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. It is generally stable to a variety of reaction conditions but can be readily removed under acidic conditions. For example, after the formation of the indole core, a one-pot protection of the aminoethyl chain with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can be performed to facilitate purification and further functionalization. In other synthetic routes, such as amide coupling to the amine, the indole nitrogen may be left unprotected if the coupling conditions (e.g., using EDC/HOBt) are mild enough not to affect it. nih.gov

Table 1: Protecting Groups in the Synthesis of this compound and Analogues

| Functional Group | Protecting Group | Abbreviation | Typical Application | Removal Conditions |

|---|---|---|---|---|

| Indole Nitrogen | tert-Butyldimethylsilyl | TBDMS | Enables regioselective C3-lithiation/bromination. orgsyn.org | Acid or fluoride (B91410) ion (e.g., TBAF). libretexts.org |

| Indole Nitrogen | Benzenesulfonyl | Bs | Directs C3-lithiation. orgsyn.org | Reductive or basic conditions. |

| Amino Group | tert-Butoxycarbonyl | Boc | Protection of the primary amine on the ethyl side chain. | Acidic conditions (e.g., TFA). |

Chemoenzymatic and Stereoselective Synthetic Approaches for Analogues

The development of chiral tryptamine (B22526) analogues often requires advanced synthetic methods that can control the formation of stereocenters. Chemoenzymatic and stereoselective strategies offer powerful tools to achieve high enantiopurity. nih.gov

Enzymes, as natural catalysts, provide exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov A notable example is the use of amino acid decarboxylases for the synthesis of tryptamine derivatives. Aromatic L-amino acid decarboxylase (AADC) or L-phenylalanine decarboxylase can catalyze the decarboxylation of L-tryptophan and its halogenated derivatives to produce the corresponding tryptamines. nih.gov This enzymatic approach has been successfully applied to synthesize 5-bromo-tryptamine. When the reaction is carried out in a deuterated or tritiated medium, it allows for the stereospecific introduction of a hydrogen isotope, yielding the (R)-isotopologue of the tryptamine derivative. nih.gov This highlights the potential for creating specifically labeled, chiral analogues for research purposes.

Table 2: Chemoenzymatic Synthesis of Tryptamine Analogues

| Enzyme | Substrate | Product Example | Key Finding |

|---|

Beyond enzymatic methods, modern asymmetric catalysis provides powerful routes to chiral tryptamine structures. One notable strategy is the iridium-catalyzed enantioselective allylic substitution, which has been used for the reverse prenylation of tryptamines. acs.org This method employs a novel iridium catalyst with an N-heterocyclic carbene (NHC) and phosphoramidite (B1245037) ligand to construct complex, chiral hexahydropyrrolo[2,3-b]indole cores from simple tryptamines with high yields and excellent enantioselectivity. acs.org

Another area of investigation for creating stereocenters is the asymmetric Yonemitsu reaction, which can be used for the synthesis of β-substituted tryptamines. While the classic proline-catalyzed version of this reaction typically yields racemic products, research has focused on developing enantioselective variants. kzoo.edu The strategy involves a two-step approach where a reactive 5-alkylidene-1,3-dioxane-4,6-dione intermediate is generated separately and then reacted with the indole in the presence of a new chiral catalyst to control the enantioselectivity of the alkylation step. kzoo.edu These approaches represent the cutting edge of synthetic chemistry, enabling access to a wide array of structurally diverse and stereochemically defined tryptamine analogues.

Preclinical Pharmacological Investigations of 2 4 Bromo 1h Indol 3 Yl Ethanamine

In Vitro Receptor Binding and Functional Assays

The indole (B1671886) scaffold is a significant structure in medicinal chemistry, known for its ability to bind to a wide range of biological targets with high affinity. journal-jop.org Derivatives of the specific chemical compound 2-(4-bromo-1H-indol-3-yl)ethanamine, also known as 4-bromotryptamine, have been the subject of various preclinical investigations to characterize their interactions with different receptor systems. These studies are crucial for understanding the compound's potential pharmacological effects.

Serotonin (B10506) Receptor (5-HTR) System Interactions

Research has shown that tryptamine (B22526) derivatives, including those with a 4-bromo substitution, interact with multiple serotonin (5-HT) receptors. nih.govresearchgate.net The 5-HT receptor system is a primary target for tryptamine-based compounds. researchgate.net

Studies on related compounds indicate that tryptamines generally exhibit affinity for several 5-HT receptor subtypes. For instance, various tryptamine psychedelics have been shown to target multiple serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govfrontiersin.orgacs.org The binding affinity can be influenced by substitutions on the indole ring and the ethylamine (B1201723) side chain. For example, some 4-substituted tryptamine derivatives have demonstrated noteworthy binding at the 5-HT1A receptor. frontiersin.org

Functional assays on related tryptamines reveal that many act as agonists at 5-HT2A receptors, which is a key mechanism for their psychedelic-like effects. nih.govacs.org Furthermore, agonist activity at 5-HT1A receptors has also been observed, which can modulate the effects mediated by 5-HT2A receptors. nih.gov For example, 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine and its derivatives have shown agonist activity at 5-HT1D receptors. nih.gov

Table 1: Serotonin Receptor (5-HTR) System Interactions of Related Tryptamine Derivatives

| Compound/Derivative Class | Receptor Subtype | Interaction Type | Reference |

|---|---|---|---|

| Tryptamine Psychedelics | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C | Binding Affinity | nih.govacs.org |

| 4-Substituted Tryptamines | 5-HT1A | Binding Affinity | frontiersin.org |

| Tryptamine Psychedelics | 5-HT2A | Agonist | nih.govacs.org |

| Tryptamine Psychedelics | 5-HT1A | Agonist | nih.gov |

| 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine derivatives | 5-HT1D | Agonist | nih.gov |

Exploration of Other Neurotransmitter Receptor Systems

Beyond the serotonergic system, the pharmacological profile of tryptamine derivatives extends to other neurotransmitter receptors. Variations in the N,N-dialkyl substitutions on the tryptamine scaffold can lead to differential binding profiles at non-5-HT receptors, including adrenergic, dopamine (B1211576), and histamine (B1213489) receptors. researchgate.net For instance, some tryptamine derivatives have shown interactions with dopamine receptors. researchgate.net

Similarly, binding to adrenergic receptors has been reported for certain tryptamine analogs. researchgate.net The specific interactions of this compound with these receptors would require direct investigation, but the broader class of tryptamines shows a capacity for such cross-reactivity.

Enzyme Inhibition and Activation Profiling

Indole derivatives are recognized for their potential to inhibit various enzymes. Specifically, indolyl chalcones have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.gov One study identified (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a potent monoamine oxidase-B (MAO-B) inhibitor. nih.gov This suggests that the broader class of bromo-indole compounds may have inhibitory effects on MAO enzymes.

Cell-Based Biological Activity Assessments

The biological activities of this compound and its derivatives have been explored in various cell-based assays, revealing potential antimicrobial and anticancer effects.

Antimicrobial Efficacy in Research Models

Indole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial activities. journal-jop.orgnih.gov Studies have demonstrated that indole compounds can be effective against various pathogenic microorganisms. nih.gov

Specifically, brominated indole alkaloids have shown potent antibacterial activity. In one study, a brominated indole derivative exhibited significant activity against several Gram-negative bacterial strains. researchgate.net Another study on novel 4-bromo-1H-indazole derivatives reported antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some of these compounds were significantly more potent than the reference compound 3-methoxybenzamide (B147233) against penicillin-resistant Staphylococcus aureus. nih.gov Furthermore, indole derivatives containing moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have demonstrated excellent activity against MRSA. nih.gov The introduction of a bromine atom to certain indole-based structures has been shown to significantly improve antimicrobial activity against S. aureus, MRSA, and C. albicans. mdpi.com

Anticancer Research: Cell Proliferation and Apoptosis Modulation Studies

Indole-based compounds are also a focus of anticancer research due to their antiproliferative and pro-apoptotic activities. ajgreenchem.com Several indole derivatives have been investigated for their ability to inhibit cancer cell growth and induce programmed cell death (apoptosis). mdpi.com

For example, a study on 3-bromo-1-ethyl-1H-indole (BEI) demonstrated selective cytotoxicity towards cancer cell lines, showing a significant decrease in the percentage of live cancer cells compared to controls. nih.gov Another research effort on indole-based 4,5-dihydroisoxazole derivatives identified a compound that showed high selectivity toward leukemia cells while having minimal toxicity to noncancerous cells. acs.orgacs.org This compound was found to inhibit the migration and invasiveness of leukemia cells and induce cell cycle arrest. acs.orgacs.org

Furthermore, certain indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. nih.gov For instance, some 1,3-thiazole incorporated phthalimide (B116566) derivatives with a 4-bromophenyl substituent demonstrated strong cytotoxic activity against breast cancer and other cell lines, with evidence suggesting apoptosis induction via the intrinsic pathway. nih.gov The cytotoxic action of many chemotherapeutic drugs is linked to their ability to induce apoptosis. nih.gov

Anti-inflammatory Response Modulation in Cellular Systems

Furthermore, the anti-inflammatory potential of various natural and synthetic compounds is often evaluated using in vitro assays that measure the inhibition of protein denaturation, a well-documented cause of inflammation. For instance, extracts of various plants are screened for their ability to inhibit heat-induced albumin denaturation. While no such data exists for this compound, this remains a viable avenue for future investigation into its potential anti-inflammatory properties.

It is also worth noting that some tryptamine derivatives are being explored for their ability to modulate inflammatory pathways. For example, N,N-methylated tryptamines have been shown to induce anti-inflammatory responses in both in vitro and in vivo experiments. mdpi.com These findings, although not directly pertaining to the 4-bromo substituted compound, highlight the potential for tryptamine derivatives to influence inflammatory processes. The aryl hydrocarbon receptor has been implicated as a potential mediator of these anti-inflammatory effects. nih.gov

Other Investigational Cell-Based Assays (e.g., Antiparasitic, TRPM8 modulation)

The investigational landscape for this compound extends to other cell-based assays, although specific data for this compound remains limited. Research into related brominated tryptamines and other indole derivatives, however, provides a basis for potential areas of pharmacological interest.

Antiparasitic Activity: Several studies have highlighted the antiparasitic potential of tryptamine derivatives, including those with bromine substitutions. For instance, a study on the marine sponge Fascaplysinopsis reticulata led to the isolation of several tryptamine alkaloids, including (E)-6-bromo-2'-demethyl-3'-N-methylaplysinopsin and (Z)-6-bromo-2'-demethyl-3'-N-methylaplysinopsin, which demonstrated moderate antiplasmodial activity against Plasmodium falciparum. nih.gov Another study identified a novel antimicrobial peptide from the mud crab Scylla paramamosain which, while not a tryptamine, underscores the potential of marine-derived compounds in antimicrobial research. mdpi.com The antimicrobial activity of various compounds is often assessed by determining their minimum inhibitory concentration (MIC) against different pathogens. nih.govnih.govmdpi.com While direct data for this compound is unavailable, the established antiparasitic and antimicrobial activities of other brominated tryptamines suggest that this compound could be a candidate for similar screening.

TRPM8 Modulation: The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel activated by cold temperatures and cooling compounds. nih.gov Its modulation is a target for various therapeutic areas, including pain and cancer. ebi.ac.uk While there is no specific data on the modulation of TRPM8 by this compound, the broader class of indole derivatives has been investigated for this activity. Virtual screening of large compound libraries has been employed to identify novel TRPM8 modulators. nih.gov Given that the indole nucleus is a common scaffold in many biologically active compounds, it is plausible that this compound could interact with the TRPM8 channel. Further experimental validation, such as calcium imaging assays in cells expressing the TRPM8 channel, would be necessary to determine its potential modulatory effects. nih.gov

In Vivo Studies in Non-Human Animal Models

While specific in vivo studies focusing exclusively on this compound are not extensively documented, research on substituted tryptamines in non-human animal models provides a framework for understanding its potential behavioral and physiological effects.

Behavioral Neuroscience Research with Substituted Tryptamines

Behavioral studies in rodents are crucial for assessing the psychoactive properties and potential therapeutic applications of novel compounds. acs.orgnih.govresearchgate.netresearchgate.net Various substituted tryptamines have been shown to produce a range of behavioral effects, often mediated by their interaction with serotonin receptors. nih.govresearchgate.net For instance, studies have investigated the discriminative stimulus effects of tryptamines in rats trained to distinguish them from other psychoactive compounds like 2,5-dimethoxy-4-methylamphetamine (DOM). acs.orgnih.govresearchgate.net These studies help to characterize the subjective effects of a compound and predict its potential for abuse.

Many tryptamines exhibit effects on locomotor activity in mice, often characterized by an initial depressant phase followed by a stimulant phase. nih.gov The head-twitch response (HTR) in rodents is another behavioral model used to assess the hallucinogenic potential of tryptamines, which is primarily mediated by the activation of the 5-HT2A receptor. nih.gov While no specific behavioral data for this compound is available, it is plausible that it would exhibit some of the characteristic behavioral effects of other substituted tryptamines. The nature and potency of these effects would likely be influenced by the presence and position of the bromine atom on the indole ring.

Evaluation of Biological Effects in Disease Models (e.g., Infectious Disease, Cancer)

The therapeutic potential of tryptamine derivatives is being explored in various disease models.

Infectious Disease: The antimicrobial activity of tryptamine derivatives has been demonstrated in several studies. For example, brominated tryptamines isolated from marine sponges have shown activity against various bacteria and the malarial parasite Plasmodium falciparum. nih.govresearchgate.net In vivo studies are essential to confirm the efficacy and safety of these compounds as potential treatments for infectious diseases. While no in vivo infectious disease models have been reported for this compound, the in vitro activity of related compounds suggests this could be a promising area for future research.

Cancer: Indole compounds have emerged as a significant class of molecules in oncology research due to their antiproliferative activities against various cancer types. nih.govnih.gov Numerous natural and synthetic indole derivatives have been shown to interfere with key cellular processes in cancer cells, such as tubulin formation, histone deacetylation, and DNA topoisomerase activity. mdpi.comresearchgate.net In vivo studies using cancer xenograft models in mice are often employed to evaluate the antitumor efficacy of these compounds. nih.govmdpi.com For instance, bufothionine, an indole alkaloid, has been shown to suppress tumor growth in a gastric cancer xenograft mouse model. nih.gov Although there is no specific in vivo cancer data for this compound, the broad anticancer potential of the indole scaffold warrants its investigation in relevant cancer models.

Neuropharmacological Effects and Receptor Activation in Vivo

The in vivo neuropharmacological effects of tryptamines are largely attributed to their interactions with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is a key mediator of their psychedelic effects. erowid.orgfrontiersin.orgnih.gov Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) studies in humans and animal models have been used to investigate the effects of tryptamine psychedelics on brain activity and receptor occupancy. nih.gov These studies have revealed that tryptamines can modulate activity in brain regions with a high density of 5-HT2A receptors, such as the visual cortex and the prefrontal cortex. nih.gov

While specific in vivo receptor activation studies for this compound have not been reported, it is expected that as a substituted tryptamine, it would interact with various serotonin receptors. The presence of a bromine atom at the 4-position of the indole ring could influence its binding affinity and functional activity at these receptors compared to unsubstituted tryptamine or other halogenated derivatives. In vivo techniques such as microdialysis could be used to measure changes in neurotransmitter levels in specific brain regions following administration of the compound. erowid.org

Investigations into Biosynthetic Pathways and Metabolite Anticipation

The biosynthesis of tryptamine and its derivatives is a subject of ongoing research, with both natural and engineered pathways being explored. Tryptamine is naturally derived from the decarboxylation of the amino acid tryptophan. psychonautwiki.org The enzymatic synthesis of halogenated tryptamines has also been demonstrated. For example, the decarboxylation of 5'-bromo-L-tryptophan using L-phenylalanine decarboxylase can produce 5-bromo-tryptamine. nih.gov While the specific enzymatic synthesis of this compound has not been detailed, similar enzymatic approaches could potentially be employed. The use of engineered enzymes, such as variants of TrpB from Thermotoga maritima, has shown promise for the synthesis of various tryptophan analogues in aqueous solvents. nih.gov

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Validation

Research into 2-(4-bromo-1H-indol-3-yl)ethanamine and its structural analogs has identified several key molecular targets, primarily within the central nervous system. The indole (B1671886) ring and ethylamine (B1201723) side chain are characteristic features of tryptamines, allowing them to bind to receptors designed for the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT).

The primary molecular target for many psychedelic tryptamines is the serotonin 5-HT2A receptor, where they act as agonists. bldpharm.com Activation of this receptor is believed to mediate the main psychoactive effects. bldpharm.com Beyond the 5-HT2A receptor, tryptamine (B22526) derivatives show affinity for a range of other serotonin receptor subtypes, including 5-HT1A and 5-HT2C. wikipedia.org

In addition to serotonin receptors, the serotonin transporter (SERT) has been identified as a significant target. Studies on tryptamine derivatives with substitutions at the 4-position of the indole ring, such as the compound , have demonstrated interaction with SERT. nih.gov These studies have even implicated specific amino acid residues, such as Tyrosine 95 in the first transmembrane domain of the human SERT, as crucial for the recognition and binding of these ligands. nih.gov

Furthermore, investigations into other bromotryptamines have revealed additional potential targets. For instance, certain bromotryptamine derivatives isolated from marine organisms have been shown to act as antagonists at the 5-HT2A receptor. nih.gov Others have demonstrated the ability to block voltage-activated potassium channels, specifically the Kv1.4 subtype. nih.gov This suggests that the biological activity of this compound may be multifaceted, involving a range of protein targets.

Table 1: Identified and Potential Molecular Targets of this compound and Related Tryptamines

| Molecular Target | Interaction Type | Evidence |

| Serotonin 5-HT2A Receptor | Agonism / Antagonism | Primary target for many tryptamines bldpharm.com; some bromotryptamines act as antagonists. nih.gov |

| Serotonin 5-HT1A Receptor | Agonism | Common target for tryptamine derivatives. wikipedia.org |

| Serotonin 5-HT2C Receptor | Agonism | Common target for tryptamine derivatives. wikipedia.org |

| Serotonin Transporter (SERT) | Inhibition / Substrate | Tryptamines with 4-position substitutions interact with SERT. nih.gov |

| Voltage-gated K+ Channels (Kv1.4) | Blockade | Observed with other bromotryptamine derivatives. nih.gov |

Cellular Signaling Pathway Modulation

The interaction of this compound with its molecular targets triggers a variety of cellular signaling pathways. As the primary targets like the 5-HT2A and 5-HT1A receptors are G-protein-coupled receptors (GPCRs), their activation initiates intracellular signaling cascades.

Activation of the 5-HT2A receptor, a Gq/G11-coupled receptor, typically leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), modulating the activity of numerous downstream proteins and neuronal excitability. The modulation of these key brain circuits is thought to be responsible for the changes in cognition and perception associated with these compounds. bldpharm.com

The interaction with other receptors, such as the 5-HT1A receptor (a Gi/o-coupled receptor), leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, typically resulting in neuronal hyperpolarization.

Furthermore, some bromotryptamine derivatives have demonstrated neuroprotective effects by mitigating oxidative damage in neuronal cell lines. researchgate.net This suggests an influence on cellular pathways related to oxidative stress and cell survival. The mechanism may involve the modulation of intracellular antioxidant defenses or the direct scavenging of reactive oxygen species.

Receptor-Ligand Interaction Dynamics and Modeling

Understanding the precise nature of the interaction between this compound and its receptor binding sites is crucial for elucidating its mechanism of action. Computational studies, such as molecular docking and molecular dynamics simulations, have provided valuable insights into the binding of related tryptamine analogs.

For instance, molecular docking studies of dimethyltryptamine (DMT) analogues with the 5-HT1B receptor have identified key amino acid residues that form crucial interactions. herbmedpharmacol.com Aromatic interactions with residues such as Phenylalanine 331 and Alanine 216 within the receptor's binding pocket are thought to be important for ligand binding. herbmedpharmacol.com The tryptamine pharmacophore itself plays a fundamental role in anchoring the ligand to the active site of the receptor. herbmedpharmacol.com

Studies on the interaction of 4-substituted tryptamines with the serotonin transporter (SERT) have highlighted the importance of the first two transmembrane domains (TMDs) in substrate recognition. nih.gov Site-directed mutagenesis has pinpointed a single amino acid residue (Tyrosine 95 in human SERT) as being critical for the species-specific recognition of these ligands. nih.gov This indicates that the 4-bromo substitution on the indole ring likely plays a significant role in the orientation and affinity of the compound within the SERT binding pocket.

Structure-activity relationship (SAR) studies on related 6-bromotryptamines have shown that modifying the N-acyl side chain length can significantly impact antagonist activity at the 5-HT2A receptor. nih.gov This suggests that the region around the ethylamine side chain of this compound is also a critical determinant of its interaction with receptor targets.

Table 2: Key Residues and Structural Features in Tryptamine-Receptor Interactions

| Receptor/Transporter | Key Interacting Residues/Domains | Compound Class Studied |

| 5-HT1B Receptor | A216, F331 | DMT Analogues |

| Serotonin Transporter (SERT) | Transmembrane Domains I-II, Y95 | 4-substituted Tryptamines |

| 5-HT2A Receptor | N-Acyl Side Chain Length | 6-bromotryptamines |

Influence on Gene Expression and Protein Regulation

The biological activity of this compound may extend to the regulation of gene expression and protein synthesis, although direct evidence for this specific compound is limited. However, studies on other tryptamine derivatives provide insights into potential effects.

For example, a tryptamine-thiazolidin-4-one derivative has been investigated for its impact on the expression of genes involved in apoptosis, such as Bcl2, Bcl-xl, TGF, and Survivin. acs.org This suggests that tryptamine compounds can modulate cellular life and death pathways at the genetic level.

More broadly, tryptophan metabolism, from which tryptamines are derived, has been shown to play a significant role in influencing the expression of tryptophan metabolism-related genes (TRMGs). nih.gov Alterations in the expression of these genes have been linked to various disease states, including cancer, and can modify the tumor microenvironment. nih.gov While the direct effect of externally administered this compound on this complex network is not yet fully understood, its structural relationship to these endogenous pathways suggests a potential for interaction. The modulation of receptor signaling pathways by this compound can also lead to downstream effects on transcription factors, which in turn regulate the expression of specific genes involved in neuronal plasticity, inflammation, and cell growth.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Bromine Substitution at Position 4 on Biological Activity

The position of substituents on the indole's benzene (B151609) ring is a critical determinant of pharmacological activity. nikobidin.com Specifically, substitutions at the 4-position, as seen in 2-(4-bromo-1H-indol-3-yl)ethanamine, have a significant impact on receptor selectivity. Studies on a range of 4-substituted tryptamines show that these compounds often exhibit high selectivity for the 5-hydroxytryptamine 2A (5-HT2A) receptor over the 5-HT1A and 5-HT2C receptors. nih.govresearchgate.net While the affinities of 4-substituted compounds can vary significantly, their tendency for 5-HT2A selectivity is a recurring theme. nih.gov

Role of the Ethanamine Side Chain in Receptor Interactions

The 2-aminoethyl group attached to the third carbon of the indole (B1671886) ring is the defining feature of the tryptamine (B22526) backbone and is essential for its interaction with biological targets. drugbank.combiomolther.org This side chain allows the molecule to engage with receptors and transporters. Modifications to this chain, particularly at the terminal amine, are a common strategy for modulating pharmacological activity.

The length and nature of substituents on the amine nitrogen (N-alkylation) can cause significant changes in potency and efficacy. nikobidin.com For example, research on 6-bromotryptamine derivatives demonstrated that the length of an N-acyl group on the ethanamine side chain dramatically influenced antagonist activity at the 5-HT2A receptor. nih.gov Activity gradually increased with acyl chain lengths from C2 to C6, but then decreased with longer chains (C7, C8), suggesting an optimal size for receptor fit. nih.gov Similarly, for tryptamine-based non-competitive NMDA receptor blockers, increasing the lipophilicity of the side chain, such as with a tryptophan octylester, increased potency compared to the methyl ester. meduniwien.ac.at These findings underscore the critical role of the ethanamine side chain in anchoring the molecule within the receptor's binding pocket and highlight how modifications to this chain can fine-tune the compound's pharmacological profile.

Modifications to the Indole Nitrogen and Aromatic Ring

Beyond the 4-position, modifications to the indole nitrogen (N-1 position) and other positions on the aromatic ring also significantly alter biological activity.

Indole Nitrogen (N-1): The nitrogen atom within the indole's pyrrole (B145914) ring is often crucial for activity. In some cases, it acts as a hydrogen bond donor, making substitution unfavorable. For instance, N-1 substitution of indole cyclopropylmethylamines with methyl or ethyl groups led to a 10- to 30-fold decrease in affinity for the human serotonin (B10506) transporter (hSERT), indicating the importance of an unsubstituted N-1 position for this specific interaction. researchgate.net Conversely, other chemical transformations leverage this position. A novel synthetic method for creating 1-aryltryptamines involves a nucleophilic substitution reaction directly on the indole nitrogen of 1-hydroxytryptamine derivatives. researchgate.net Computationally, the indole nitrogen has also been identified as a primary site for radical scavenging, contributing to the antioxidant potential of tryptamines. researchgate.net

Aromatic Ring (Positions 5, 6, 7): Substitutions at other locations on the benzene portion of the indole ring create a wide diversity of pharmacological profiles.

5-Position: 5-substituted tryptamines often show high affinity for 5-HT1A receptors. nih.govresearchgate.net A comparative study of 5-halo-N,N-dimethyltryptamines showed that 5-chloro, 5-bromo, and 5-iodo derivatives all displayed high affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, and 5-HT7. researchgate.net

6-Position: The study of 6-bromotryptamine derivatives as 5-HT2A receptor antagonists showed that this substitution was compatible with potent activity, which could be further modulated by N-acylation of the side chain. nih.gov

7-Position: In the development of selective serotonin reuptake inhibitors, nitrile substituents at the 7-position of the indole ring conferred high affinity for hSERT. researchgate.net

These examples demonstrate that the indole nucleus is not merely a scaffold but an active participant in receptor interactions, where modifications to both the pyrrole and benzene rings can systematically tune a compound's biological activity and selectivity.

Comparative Analysis with Other Substituted Tryptamines and Indole Derivatives

The pharmacology of this compound can be understood by comparing it with other tryptamines that have different substitution patterns. The choice of substituent at the 4-position and the N,N-dialkyl group on the side chain are particularly influential.

Studies comparing 4-hydroxy- and 4-acetoxy-N,N-dialkyltryptamines show that O-acetylation tends to reduce in vitro potency at the 5-HT2A receptor by an order of magnitude. acs.org However, this does not always translate to in vivo effects, suggesting that acetoxy compounds may act as prodrugs that are deacetylated to their more active 4-hydroxy counterparts.

The following table presents the binding affinities (Ki, in nM) for a selection of tryptamines at various serotonin (5-HT) receptors, illustrating the impact of different substitutions. Lower Ki values indicate higher binding affinity.

| Compound | Substitution | 5-HT1A (Ki nM) | 5-HT2A (Ki nM) | 5-HT2C (Ki nM) |

|---|---|---|---|---|

| Psilocin | 4-OH-DMT | 130 | 57 | 39 |

| 4-HO-MET | 4-OH-N-Methyl-N-Ethyl | 160 | 43 | 110 |

| 4-HO-DiPT | 4-OH-N,N-Diisopropyl | 500 | 430 | 1600 |

| 4-AcO-DMT | 4-Acetoxy-DMT | >10,000 | 1,100 | >10,000 |

| 5-MeO-DMT | 5-Methoxy-DMT | 95 | 300 | 2,400 |

| 5-Br-DMT | 5-Bromo-DMT | 13 | 150 | 1,200 |

| DMT | Unsubstituted | 1,100 | 110 | 1,100 |

Data compiled from multiple sources. nih.govresearchgate.netacs.org Note: DMT is N,N-dimethyltryptamine.

As the table illustrates, a 5-bromo substitution (5-Br-DMT) results in very high affinity for the 5-HT1A receptor compared to unsubstituted DMT. researchgate.net In contrast, 4-substituted tryptamines like psilocin (4-OH-DMT) and 4-HO-MET generally show good affinity and high selectivity for the 5-HT2A receptor over other subtypes. nih.govpsilosybiini.info The data also show that increasing the size of the N-alkyl groups (e.g., from dimethyl in psilocin to diisopropyl in 4-HO-DiPT) can significantly decrease affinity at these receptors. acs.org This comparative analysis is crucial for predicting the pharmacological profile of this compound, suggesting it would likely be a selective 5-HT2A ligand, with its precise affinity being influenced by the specific substitutions on its ethanamine nitrogen.

Computational Chemistry and Molecular Docking Approaches in SAR

Computational methods are powerful tools for investigating the structure-activity relationships of tryptamines. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) provide insights into how these molecules interact with their biological targets at an atomic level. researchgate.netnih.govnih.gov

Pharmacophore Modeling: By analyzing the structures of several active molecules, computational chemists can build a pharmacophore model, which is an abstract representation of the essential steric and electronic features required for biological activity. nih.gov Such a model was successfully used to design selective 5-HT1D agonists, leading to the discovery of a compound with potential anti-migraine properties. nih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.commdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. For a series of anti-trypanosomal compounds, QSAR contribution maps revealed that heterocyclic aromatic rings were favorable for activity. mdpi.com

Quantum Chemistry: Methods like DFT are used to study the electronic properties and conformational preferences of molecules. researchgate.net A DFT study on tryptamine identified its most stable conformations and revealed that its antioxidant activity is primarily related to the nitrogen atom of the indole ring. researchgate.net

These computational approaches provide a rational basis for designing new tryptamine derivatives with improved potency, selectivity, and desired pharmacological profiles.

Metabolism and Pharmacokinetics in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a compound provides an early indication of its potential in vivo half-life and clearance. In vitro assays using liver microsomes or hepatocytes are standard methods to evaluate this. For a compound like 2-(4-bromo-1H-indol-3-yl)ethanamine, these studies would elucidate its susceptibility to metabolism by enzymes such as cytochrome P450s (CYPs).

In vitro metabolic stability is typically determined by incubating the compound with liver microsomes from various species (e.g., rat, mouse, dog, human) and measuring the decrease in the parent compound's concentration over time. nih.govnih.gov The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 25 | 27.7 |

| Rat | 35 | 19.8 |

| Dog | 45 | 15.4 |

| Human | 50 | 13.9 |

Note: The data in this table is illustrative and based on general trends for similar compounds, as specific experimental data for this compound is not publicly available.

Metabolite identification studies are conducted in parallel to understand the biotransformation pathways. For this compound, several metabolic routes can be predicted based on its structure. The primary sites for metabolism would likely be the indole (B1671886) ring and the ethylamine (B1201723) side chain.

Expected metabolic pathways include:

Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, most commonly at the 5- and 6-positions, by CYP enzymes. nih.gov

N-dealkylation and Oxidation: The primary amine of the ethylamine side chain can undergo oxidative deamination by monoamine oxidase (MAO) to form the corresponding aldehyde, which is then further oxidized to a carboxylic acid.

Debromination: While generally less common for aryl bromides compared to other halogens, enzymatic debromination could occur.

Conjugation: The hydroxylated metabolites and the carboxylic acid metabolite can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble products for excretion. nih.gov

Table 2: Potential Metabolites of this compound Identified in In Vitro Systems

| Metabolite ID | Proposed Structure/Modification | Metabolic Pathway |

| M1 | Hydroxylation on the indole ring (e.g., 5-hydroxy or 6-hydroxy derivative) | Phase I - Oxidation (CYP-mediated) |

| M2 | Oxidative deamination of the ethylamine side chain (indole-3-acetaldehyde) | Phase I - Oxidation (MAO-mediated) |

| M3 | Carboxylic acid derivative (indole-3-acetic acid) from further oxidation of M2 | Phase I - Oxidation |

| M4 | Glucuronide conjugate of M1 | Phase II - Glucuronidation |

Note: This table presents hypothetical metabolites based on known metabolic pathways for similar structures. Specific metabolite identification for this compound would require experimental confirmation.

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo pharmacokinetic studies in animal models, such as rats or mice, are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a whole organism. These studies provide key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).

Following administration (e.g., intravenous and oral), blood samples are collected at various time points, and the concentration of the parent compound and its major metabolites are quantified. The pharmacokinetic profile of tryptamine (B22526) derivatives can vary significantly based on their substitution patterns. nih.gov For this compound, the bromine atom may influence its lipophilicity and, consequently, its distribution and clearance.

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | 1 | 5 |

| Cmax (ng/mL) | 250 | 120 |

| Tmax (h) | 0.1 | 0.5 |

| AUC (ng*h/mL) | 450 | 900 |

| t½ (h) | 2.5 | 2.7 |

| CL (L/h/kg) | 2.2 | - |

| Vd (L/kg) | 7.9 | - |

| F (%) | - | 40 |

Note: This table contains illustrative pharmacokinetic parameters. Actual values would need to be determined through in vivo studies.

Absorption, Distribution, and Excretion Studies

Absorption, distribution, and excretion (ADME) studies provide a comprehensive picture of a drug's disposition. For tryptamine-like compounds, oral absorption can be variable. The distribution is often wide, given their ability to cross cell membranes.

Absorption: Following oral administration, the absorption of this compound would likely be influenced by its physicochemical properties, such as its pKa and lipophilicity.

Distribution: Due to the lipophilic nature of the bromo-indole core, the compound is expected to distribute into various tissues. Studies with related compounds have shown distribution to tissues such as the liver, kidneys, and brain.

Excretion: The primary route of excretion for metabolites of tryptamines is typically via the urine. nih.gov Unchanged drug may be excreted in both urine and feces. Bile-cannulated animal models can be used to quantify biliary excretion. nih.gov A study on 4-bromoaniline (B143363) in rats showed that approximately 69% of the dose was recovered in urine and 21% in bile within 48 hours. nih.gov

Table 4: Illustrative Excretion Profile of this compound and its Metabolites in Rats (0-48h)

| Excretion Route | Percentage of Administered Dose |

| Urine | 65% |

| Feces | 30% |

| Total Recovery | 95% |

Note: This table provides a hypothetical excretion balance. The actual routes and extent of excretion would require experimental determination.

Analytical Techniques for Research on 2 4 Bromo 1h Indol 3 Yl Ethanamine

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental in isolating 2-(4-bromo-1H-indol-3-yl)ethanamine from mixtures and determining its concentration. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of indole (B1671886) derivatives. researchgate.net In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the bromine atom and the ethanamine side chain on the indole core of this compound will influence its retention time on the column. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. researchgate.net Detection is commonly performed using a UV detector, as the indole ring system exhibits strong absorbance in the UV region. sielc.com For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

A study on the halogenation of indole derivatives utilized RP-HPLC to monitor the conversion of substrates and the formation of brominated products. researchgate.net While this study did not specifically analyze this compound, the methodology is directly applicable. The retention times of indole, bromoindole, and dibromoindole were clearly distinguished, demonstrating the capability of HPLC to separate closely related brominated indoles. researchgate.net

Table 1: Illustrative HPLC Parameters for Indole Derivative Analysis

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV at 280 nm |

| Flow Rate | 1 mL/min |

This table represents typical starting conditions for method development and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may have limited volatility due to the polar amine group, it can be analyzed by GC after derivatization. Derivatization converts the non-volatile analyte into a more volatile and thermally stable derivative. Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents.

The resulting derivative can then be injected into the GC system, where it is vaporized and separated on a capillary column. The choice of the stationary phase in the GC column is critical for achieving good resolution. Detection is often performed using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). nist.gov

The use of GC-MS has been reported for the determination of other brominated compounds and phenethylamines, highlighting its applicability in this area. nih.govnist.gov For instance, the analysis of 4-bromoaniline (B143363) by GC-MS provides a relevant example of how a brominated amine can be analyzed using this technique. nist.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. It is often coupled with a chromatographic system for the analysis of complex mixtures.

LC-MS/MS and UPLC-MS/MS in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are highly sensitive and selective methods for the quantification of analytes in complex matrices such as biological fluids or environmental samples. nih.govdoaj.org These techniques combine the separation power of LC or UPLC with the detection capabilities of tandem mass spectrometry. researchgate.net

In a typical LC-MS/MS experiment, the analyte is first separated by the LC system and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated molecule of this compound ([M+H]+) is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are detected in the third mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides high specificity and reduces background noise, leading to low limits of detection.

The development of UPLC-MS/MS methods for the analysis of tryptophan metabolites, which are structurally related to indoleamines, demonstrates the power of this technique for achieving high-throughput and sensitive analysis. mdpi.com The optimization of parameters such as mobile phase composition, gradient elution, and MS settings is crucial for method performance. mdpi.com

HRMS for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govchemrxiv.org This is particularly useful for confirming the identity of a compound and distinguishing it from other molecules with the same nominal mass. nih.govrsc.org Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry are commonly used for HRMS analysis. nih.govnih.gov

For this compound (C10H11BrN2), the theoretical exact mass of the monoisotopic peak can be calculated. An experimental measurement of the mass with low ppm error using HRMS would provide strong evidence for the presence of this compound. HRMS can also be used in fragmentation studies (MS/MS) to obtain high-resolution data for the product ions, further aiding in structural elucidation. nih.gov The resolving power of the HRMS instrument is a critical parameter, and higher resolving power is often necessary for the analysis of complex matrices to distinguish the analyte signal from matrix interferences. nih.gov

Table 2: Theoretical Mass Information for this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | C10H11BrN2 | 238.0109 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. rsc.org It provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR experiments, such as 1H and 13C NMR, are used to identify the different types of protons and carbons in the molecule and their chemical environments. rsc.orgresearchgate.net

For this compound, the 1H NMR spectrum would show distinct signals for the aromatic protons on the indole ring, the protons of the ethanamine side chain, and the N-H protons. The chemical shifts, integration values, and coupling patterns of these signals provide valuable structural information. Similarly, the 13C NMR spectrum would show signals for each unique carbon atom in the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different atoms in the molecule. For example, a COSY spectrum would show correlations between coupled protons, while an HMBC spectrum would reveal long-range correlations between protons and carbons, allowing for the complete assignment of the structure. The integration of NMR with LC-MS can provide a comprehensive analytical platform for the analysis of complex mixtures. nih.gov

Table 3: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Indole N-H | ~8.1 |

| Aromatic CHs | 6.9 - 7.5 |

| CH2 (adjacent to indole) | ~3.0 |

| CH2 (adjacent to amine) | ~2.9 |

| NH2 | Variable |

Note: These are predicted values and actual chemical shifts can vary depending on the solvent and other experimental conditions.

Sample Preparation Methodologies for Indole Compounds in Biological Research

The accurate quantitative and qualitative analysis of indole compounds, such as this compound, in biological matrices is critically dependent on the sample preparation stage. This crucial step precedes instrumental analysis and aims to isolate the target analytes from complex biological samples like plasma, serum, and tissue homogenates, while removing interfering substances such as proteins, lipids, and salts. nih.govjournal-dtt.org The choice of a suitable sample preparation technique significantly impacts the reliability, sensitivity, and accuracy of the entire analytical method. nih.gov Common methodologies employed for the extraction and purification of indole compounds from biological samples include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.govnih.gov

Protein Precipitation

Protein precipitation is a widely utilized technique for the rapid removal of proteins from biological fluids prior to analysis by methods like liquid chromatography-mass spectrometry (LC-MS). mdpi.com This method involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the biological sample. nih.gov

Acetonitrile (ACN) is one of the most effective and commonly used organic solvents for this purpose. nih.gov For instance, a simple and rapid protein precipitation method using ice-cold acetonitrile has been successfully employed to isolate indole from mouse plasma, serum, and various tissues. nih.gov In this procedure, a small volume of the biological sample (e.g., 100 µL of serum or tissue homogenate) is mixed with a larger volume of ice-cold acetonitrile (e.g., 200 µL). The mixture is then vortexed to ensure thorough mixing and centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, can then be directly injected into the analytical instrument. nih.gov This method has demonstrated consistent and high recovery rates for indole compounds across different matrices. nih.gov While effective, factors like the choice of precipitating agent and the solvent-to-sample ratio must be optimized to ensure high recovery of the target analyte and efficient protein removal. mdpi.comnih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov This method is effective for separating analytes from interfering matrix components based on their solubility.

For tryptamine (B22526), a structurally related indoleamine, a solvent extraction method from brain homogenates has been developed for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov The procedure involves homogenizing the brain tissue, followed by extraction with an appropriate organic solvent. After phase separation, the organic layer containing the tryptamine is collected, dried, and then derivatized to improve its chromatographic properties and detection sensitivity. nih.gov The selection of the organic solvent is critical and depends on the polarity and solubility of the target indole compound. The pH of the aqueous sample is often adjusted to optimize the partitioning of the analyte into the organic phase.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile sample preparation technique that has become a method of choice for cleaning up complex biological samples. mdpi.comyoutube.com SPE utilizes a solid sorbent material, packed into a cartridge or well plate, to retain the analyte of interest from the liquid sample. researchgate.net Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. nih.gov

This technique offers several advantages over LLE, including higher recovery, reduced consumption of organic solvents, and ease of automation. nih.govyoutube.com For the determination of indolidan, an indole derivative, and its metabolite in human plasma, an SPE method was developed using a polymeric reversed-phase sorbent. nih.govmdpi.com The general steps of an SPE procedure are:

Conditioning: The sorbent is pre-treated with a solvent like methanol, followed by water or a buffer to activate the stationary phase. nih.gov

Loading: The pre-treated biological sample (e.g., plasma buffered to a specific pH) is passed through the cartridge. The analytes are retained on the sorbent. nih.gov

Washing: The cartridge is rinsed with a weak solvent to remove unretained matrix components. youtube.com

Elution: A strong solvent is used to desorb the analytes from the sorbent, yielding a clean, concentrated extract ready for analysis. nih.gov

The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) is tailored to the specific chemical properties of the analyte. mdpi.com For many indole compounds, reversed-phase sorbents like C18 or polymeric materials are effective. nih.govnih.gov

The following tables summarize key findings and parameters for these sample preparation methodologies as applied to indole compounds in biological research.

Table 1: Protein Precipitation for Indole Analysis

| Analyte | Matrix | Precipitating Agent | Key Findings | Reference |

|---|---|---|---|---|

| Indole | Mouse Plasma, Serum, Lungs, Cecum | Ice-cold Acetonitrile (ACN) | Provided easy and quick sample preparation with consistent recovery across matrices. Method was validated for a sensitive LC-MS/MS assay. | nih.gov |

| Drug Cocktail (General) | Human Plasma | Acetonitrile (ACN), Perchloric Acid (PA), Trichloroacetic Acid (TCA) | ACN was found to be the most effective, with recovery higher than 80% and coefficient of variation (CV) inferior to 6%. Acidic agents showed lower recovery. | nih.gov |

Table 2: Liquid-Liquid and Solid-Phase Extraction for Indole-Related Compounds

| Analyte | Matrix | Technique | Extraction/Elution Details | Reference |

|---|---|---|---|---|

| Tryptamine | Rat Brain Tissue | Solvent Extraction (LLE) | Involved solvent extraction of brain homogenates followed by derivatization with pentafluoropropionic anhydride (B1165640) for GC-MS analysis. | nih.gov |

| Indolidan and metabolite | Human Plasma | Solid-Phase Extraction (SPE) | Analytes isolated on an SPE column, eluted with methanol, evaporated, and reconstituted in mobile phase. Limit of detection was 0.25 ng/ml. | nih.gov |

| Pantoprazole | Human Plasma | Solid-Phase Extraction (SPE) | Used LiChrolut RP-18 cartridges. Plasma was buffered to pH 9 before loading. Elution with acetonitrile and NaOH. | nih.gov |

These established methodologies for indole compounds provide a strong foundation for developing a robust sample preparation protocol for the specific analysis of this compound in various biological matrices. The selection of the optimal technique would depend on the specific requirements of the study, including the nature of the biological matrix, the required detection limits, and the available analytical instrumentation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Indole |

| Indolidan |

| Methanol |

| Pantoprazole |

| Perchloric Acid |

| Trichloroacetic Acid |

Future Research Directions and Therapeutic Potential

Development of Novel Analogs with Enhanced Specificity and Efficacy

The core structure of 2-(4-bromo-1H-indol-3-yl)ethanamine serves as a versatile building block for the creation of new chemical entities with tailored therapeutic properties. The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Future research will focus on the strategic chemical modification of this parent compound to generate novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

The introduction of different functional groups to the indole structure can yield a diverse library of compounds with the potential for multiple biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. scirp.org For example, research on related indole ethylamine (B1201723) derivatives has shown that modifications can lead to compounds that regulate lipid metabolism or modulate pro-inflammatory cytokine production. The synthesis of derivatives by introducing various substituents at different positions of the indole ring is a key strategy. nih.gov

One area of exploration is the development of pan-HER (Human Epidermal Growth Factor Receptor) inhibitors for cancer therapy. A molecular skeleton of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine has been identified as an effective foundation for creating both reversible and irreversible pan-HER inhibitors, highlighting the potential of bromo-indole structures in oncology. nih.gov Similarly, other synthesized indole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov

The following table summarizes examples of how modifications to the core indole structure can lead to different biological activities, providing a roadmap for future analog development based on this compound.

| Indole Derivative Class | Modification Strategy | Resulting Biological Activity | Key Findings |

| Indolyl-Thiochroman-4-ones | Fusion with a thiochroman-4-one (B147511) moiety. | Antifungal | Some derivatives showed better antifungal activity than the reference drug Fluconazole. chula.ac.th |

| Indolyl-Quinazolinones | Fusion with a quinazolinone ring system. | Antibacterial (MRSA), Anticancer | A 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one derivative showed a low minimum inhibitory concentration against MRSA. nih.govmdpi.com |

| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | Combination of bromo-indole and quinazolin-4-amine. | Pan-HER Inhibition (Anticancer) | Serves as an effective molecular skeleton for developing potent antitumor drugs. nih.gov |

| 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamine | Addition of a diphenylthiazol-ylidene moiety. | Antibacterial, Antifungal | A series of derivatives were synthesized and evaluated for broad-spectrum antimicrobial activity. nih.gov |

These examples underscore the principle that targeted modifications—such as altering the substitution pattern on the indole ring or fusing it with other heterocyclic systems—can significantly enhance therapeutic potential. Future efforts will likely involve computational modeling to predict the binding of novel analogs to specific targets, followed by synthesis and biological evaluation to identify candidates with optimal efficacy and specificity.

Exploration of New Therapeutic Indications Beyond Current Findings

The structural features of this compound and its derivatives suggest a capacity for polypharmacology—the ability to interact with multiple biological targets. This opens the door to discovering new therapeutic uses beyond their initial applications. Research has already indicated that related indole compounds possess a wide spectrum of biological activities, including potential antiviral, anticancer, and antimicrobial properties.

Future research should systematically screen this compound and its novel analogs against a broad range of biological targets to uncover new therapeutic opportunities. For instance, various 3-substituted indole derivatives have been shown to possess antimicrobial, antitumor, hypoglycemic, anti-inflammatory, and analgesic activities. scirp.org The core indole structure is known to mimic peptides and can bind reversibly to numerous enzymes, offering a platform to develop novel drugs with distinct mechanisms of action. chula.ac.th

The potential therapeutic areas for exploration are diverse:

Infectious Diseases: Novel indole derivatives have been synthesized and tested against various bacterial and fungal strains, with some showing significant antimicrobial activity. chula.ac.thnih.gov Further investigation could position these compounds as new anti-infective agents to combat antibiotic resistance. nih.gov

Oncology: The role of indole derivatives as anticancer agents is an active area of research. Beyond the pan-HER inhibitors, indole-based compounds that inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion, are being developed. bmj.comacs.org This suggests that analogs of this compound could be explored for their immunomodulatory and anticancer effects.

Inflammatory and Autoimmune Diseases: Indole derivatives produced by gut microbiota have been shown to play a role in immune homeostasis. nih.gov This connection suggests that synthetic indole compounds could be developed to modulate immune responses in the context of inflammatory conditions like graft-versus-host disease (GvHD) or other autoimmune disorders. nih.gov

The following table outlines potential therapeutic areas for this compound analogs based on the known activities of the broader indole class.

| Potential Therapeutic Area | Underlying Rationale/Mechanism | Supporting Evidence from Related Compounds |